molecular formula C7H13ClO B13105424 3-Chloro-2-ethyltetrahydro-2h-pyran CAS No. 31535-06-5

3-Chloro-2-ethyltetrahydro-2h-pyran

Cat. No.: B13105424
CAS No.: 31535-06-5
M. Wt: 148.63 g/mol
InChI Key: OZYHIICGFXIVAU-UHFFFAOYSA-N
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Description

Significance of Tetrahydro-2H-Pyran Core Structures in Synthetic Chemistry

The tetrahydropyran (B127337) (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a fundamental structural motif in a vast array of biologically active compounds. researchgate.netresearchgate.net Its IUPAC name is oxane. wikipedia.org This scaffold is present in numerous natural products, including sugars like glucose, marine toxins, and complex macrolides with significant therapeutic potential, such as anticancer and antifungal agents. wikipedia.orgsyr.educhemicalbook.com The prevalence of the THP core in these molecules underscores its importance as a target for synthetic organic chemists. chemicalbook.com

The development of methodologies to construct the tetrahydropyran ring with various substituents is a key objective in organic synthesis. researchgate.net Beyond its presence in natural products, the THP moiety is also widely used as a protective group for alcohols in complex synthetic sequences. Alcohols can be converted to 2-tetrahydropyranyl (THP) ethers, which are stable under many reaction conditions and can be readily removed when necessary, highlighting the practical utility of this heterocyclic system. wikipedia.org

Overview of Functionalized Tetrahydro-2H-Pyrans with Halogen and Alkyl Substituents

The functionalization of the tetrahydropyran ring with substituents like halogens and alkyl groups dramatically expands its synthetic utility. The introduction of these groups allows for further chemical transformations, making substituted THPs valuable intermediates for building more complex molecular architectures. syr.edu

Halogenated tetrahydropyrans, for instance, are precursors for a variety of reactions. The halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. syr.edu For example, the Prins cyclization is a powerful method for creating tetrahydropyran rings, and can result in chlorinated products like cis-4-chloro-2,6-disubstituted tetrahydropyrans, which are synthetically useful. ntu.edu.sg

Alkyl-substituted tetrahydropyrans are also common targets in synthesis, as these alkyl chains often form the backbone of larger natural products. The stereocontrolled introduction of alkyl groups is a significant challenge that has driven the development of numerous innovative synthetic methods. researchgate.net Metal-catalyzed coupling reactions, such as the Kumada coupling, are employed to attach alkyl groups to the tetrahydropyran scaffold. syr.edu

Scope and Research Objectives for 3-Chloro-2-ethyltetrahydro-2H-Pyran

The specific compound, this compound, possesses both a halogen (chloro) and an alkyl (ethyl) substituent on the tetrahydropyran core. This combination of functional groups makes it a potentially valuable, though specialized, intermediate in organic synthesis.

The primary research objectives concerning a molecule like this compound would likely focus on:

Stereoselective Synthesis: Developing methods to synthesize specific stereoisomers of the compound, as the relative and absolute stereochemistry of the substituents at positions 2 and 3 would be critical for its use in the total synthesis of a target molecule.

Reaction Chemistry: Investigating the reactivity of the C-Cl bond. This would include exploring its susceptibility to nucleophilic substitution, elimination reactions (which could form a dihydropyran), and organometallic coupling reactions. The ethyl group at the adjacent position would be expected to influence the reactivity and stereochemical outcome of these transformations.

Application as a Building Block: Utilizing this compound as a key fragment in the synthesis of more complex natural products or pharmaceutically relevant molecules that contain a substituted tetrahydropyran core.

Due to the specific substitution pattern, this compound is not a common, off-the-shelf chemical but rather a target for custom synthesis en route to a more complex final product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31535-06-5

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

3-chloro-2-ethyloxane

InChI

InChI=1S/C7H13ClO/c1-2-7-6(8)4-3-5-9-7/h6-7H,2-5H2,1H3

InChI Key

OZYHIICGFXIVAU-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CCCO1)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 2 Ethyltetrahydro 2h Pyran and Analogous Systems

Strategies for Tetrahydro-2H-Pyran Ring Construction

The formation of the tetrahydropyran (B127337) ring can be achieved through a variety of synthetic approaches, primarily revolving around cyclization reactions. These methods offer routes to variously substituted THP derivatives, often with a high degree of stereocontrol.

Cyclization Reactions in Tetrahydro-2H-Pyran Synthesis

Cyclization reactions represent the most direct and common strategies for assembling the tetrahydropyran framework. These methods involve the formation of the crucial carbon-oxygen bond that closes the ring, starting from acyclic precursors.

The Prins reaction and its variants have become powerful and widely used methods for the stereoselective synthesis of the tetrahydropyran skeleton. uva.es This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound. researchgate.net The key intermediate is an oxocarbenium ion, which undergoes intramolecular attack by the alkene to form the six-membered ring. nih.gov

The stereochemical outcome of the Prins cyclization is often controlled by a chair-like transition state, which can lead to high diastereoselectivity. nih.gov A variety of Lewis and Brønsted acids are employed to catalyze the reaction, including SnCl₄, In(OTf)₃, and TFA. nih.govnih.gov One of the challenges in Prins cyclizations can be competing side reactions, such as the oxonia-Cope rearrangement, which can lead to racemization or the formation of undesired byproducts. uva.es

Recent advancements have expanded the scope of the Prins reaction. For example, silyl-Prins cyclizations, which utilize allylsilanes as internal nucleophiles, offer advantages such as increased reaction rates and higher selectivity. uva.es Furthermore, the Mukaiyama aldol (B89426)–Prins (MAP) cascade reaction has been developed to avoid side reactions by trapping the reactive oxocarbenium ion intermediate with a nucleophile present in the enol ether. nih.gov

Catalyst/Promoter Reactants Product Type Key Features
Lewis Acids (e.g., SnCl₄, InCl₃)Homoallylic alcohol, AldehydeSubstituted TetrahydropyranHigh diastereoselectivity, potential for side reactions. nih.gov
Brønsted Acids (e.g., TFA)Homoallylic alcohol, AldehydeSubstituted TetrahydropyranAcid-catalyzed cyclization. nih.gov
TMSOTfHydroxy silyl enol ether, Aldehydecis-2,6-disubstituted tetrahydropyran-4-onesSilyl enol ether Prins cyclization.
In(OTf)₃, Trimethylsilyl halideHomoallylic alcohol, Aldehydecis-4-halo-2,6-disubstituted tetrahydropyranOvercomes substrate epimerization.
Perrhenic Acid (O₃ReOH)3-chlorohomoallylic alcohol, Aldehydecis-2,6-disubstituted tetrahydropyran-4-onesDirect synthesis from chlorinated precursors. rsc.org

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including tetrahydropyrans. uva.esacs.org Organocatalytic domino (or cascade) reactions allow for the construction of highly functionalized THP rings in a single pot, often creating multiple stereocenters with high levels of control. rsc.orgacs.org

These reactions frequently employ chiral secondary amines (like proline derivatives) or bifunctional organocatalysts (such as quinine-based squaramides) to activate the substrates and control the stereochemical outcome. rsc.org Common domino sequences include Michael/Henry/ketalization, double Michael additions, and Knoevenagel/hetero-Diels-Alder reactions. rsc.orgorganic-chemistry.org

For instance, a diastereo- and enantioselective Michael/Henry/ketalization sequence using a quinine-based squaramide catalyst can convert acetylacetone, β-nitrostyrenes, and alkynyl aldehydes into highly functionalized tetrahydropyrans with five contiguous stereocenters in good yields and excellent enantiomeric excesses. rsc.org Another strategy involves a tandem iminium-enamine catalysis, which facilitates a double Michael addition between γ/δ-hydroxy-α,β-unsaturated carbonyls and enals to produce 2,3,4-trisubstituted tetrahydropyrans with high enantio- and diastereoselectivities.

Catalyst Type Reaction Sequence Starting Materials Product Features
Quinine-based squaramideMichael/Henry/ketalizationAcetylacetone, β-nitrostyrene, alkynyl aldehydeFive contiguous stereocenters, high ee and dr. rsc.org
Primary–secondary diaminesAsymmetric intramolecular oxa-Michaelα,β-unsaturated ketonesGood yields and high enantioselectivities.
Jørgensen–Hayashi catalystMichael addition–hemiaminalizationEnals, enaminonesForms tetrahydropyridin-2-ols (analogous N-heterocycle). researchgate.netnih.gov
DL-ProlineKnoevenagel/hetero-Diels-AlderO-alkynyl tethered 2-hydroxybenzaldehydes, cyclic 1,3-diketonesFused polycyclic frameworks.

The intramolecular ring-opening of epoxy alcohols provides a direct route to cyclic ethers, including tetrahydropyrans. nih.gov This strategy involves the nucleophilic attack of a tethered hydroxyl group onto the epoxide ring. According to Baldwin's rules, the 5-exo-tet cyclization to form a tetrahydrofuran (THF) is generally kinetically favored over the 6-endo-tet cyclization required for a tetrahydropyran. nih.govthieme-connect.de

However, several methods have been developed to overcome this inherent preference and achieve selective 6-endo cyclization. nih.govthieme-connect.de These strategies often rely on:

Electronic Effects: Introducing substituents that stabilize the partial positive charge developing at the C6 position during the transition state can favor the 6-endo pathway. For example, acid-catalyzed cyclization of epoxy alcohols with an adjacent alkenyl group shows excellent endo selectivity. nih.gov

Catalysis: Both acid- and base-catalyzed conditions can be employed. Acid catalysis involves protonation of the epoxide oxygen, making it a better leaving group, with the nucleophilic attack often occurring at the more substituted carbon. libretexts.orgnih.gov Base-catalyzed opening is an SN2 reaction where the hydroxyl group, acting as an alkoxide, attacks the less sterically hindered carbon of the epoxide. google.comorganic-chemistry.org

Transition Metal Catalysis: Palladium and rhodium catalysts have been used to promote selective 6-endo ring closures of 4,5-epoxy alcohols, particularly with vinyl epoxides, by proceeding through a π-allylpalladium intermediate. nih.gov

Reaction Type Substrate Conditions Selectivity Control
Acid-Catalyzed Cyclization4,5-Epoxy alcohol with directing group (e.g., alkenyl)Brønsted Acid (e.g., CSA)Electronic stabilization of the 6-endo transition state. nih.gov
Base-Promoted CyclizationDiepoxideBasic conditionsSN2 attack at the less hindered carbon.
Transition Metal-Catalyzed CyclizationVinyl epoxidePd or Rh catalystFormation of a π-allylmetal intermediate directs 6-endo closure. nih.gov
Silicon-Directed CyclizationSilyl-substituted epoxy alcoholAcid catalystThe silicon group can influence the regioselectivity of the ring-opening. nih.govthieme-connect.de

Annulation reactions construct the tetrahydropyran ring by forming two new bonds, often in a convergent manner from multiple components. These strategies are highly valuable for rapidly building molecular complexity.

One of the most powerful annulation methods is the hetero-Diels-Alder reaction , a [4+2] cycloaddition where either the diene or the dienophile contains a heteroatom. For tetrahydropyran synthesis, this typically involves the reaction of an electron-rich alkene (dienophile) with an α,β-unsaturated carbonyl compound (heterodiene), often catalyzed by a Lewis acid. uva.es This approach allows for the formation of highly substituted dihydropyrans, which can then be reduced to the corresponding tetrahydropyrans.

Another notable strategy is the pyran annulation process involving the reaction of hydroxy allylsilanes with aldehydes, promoted by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). rsc.org This two-step sequence allows for the convergent union of two different aldehyde components with a four-carbon unit, leading to the formation of 2,6-disubstituted-4-methylene tetrahydropyrans. rsc.org The reaction proceeds through a chairlike transition state, affording cis-disubstituted products with high diastereoselectivity. rsc.org

Annulation Method Key Reactants Catalyst/Promoter Product Type
Hetero-Diels-Alder Reactionα,β-Unsaturated aldehyde, enol etherLewis Acid (e.g., Cu(II) complexes)Dihydropyran (precursor to THP). uva.es
TMSOTf-Promoted AnnulationHydroxy allylsilane, AldehydeTMSOTf2,6-cis-disubstituted-4-methylene tetrahydropyran. rsc.org
Phosphine-Catalyzed [4+2] Annulation2-Alkyl-2,3-butadienoate, N-tosyliminePhosphineTetrahydropyridine (N-heterocycle analogue).
Radical Cascade [4+2] AnnulationN-hydroxyphthalimide ester, olefinOrgano-photoredox catalystChroman derivatives.

Formation of Halogenated Tetrahydro-2H-Pyran Scaffolds

The introduction of a halogen atom onto the tetrahydropyran ring is a key step in the synthesis of compounds like 3-Chloro-2-ethyltetrahydro-2h-pyran. Halogenated THPs are also valuable intermediates for further functionalization.

A primary method for synthesizing chlorinated tetrahydropyrans is through a halo-Prins cyclization . This reaction occurs when the cyclization of a homoallylic alcohol with an aldehyde is performed in the presence of a Lewis acid and a halide source. The oxocarbenium ion intermediate is trapped by the halide anion to yield a halogenated tetrahydropyran. For example, reacting 3-buten-1-ol with aldehydes in the presence of catalysts like niobium(V) chloride or in ionic liquids like 1-n-butyl-3-methylimidazolium chloroaluminate ([bmin]Cl·AlCl₃) can produce 4-chlorotetrahydropyran derivatives.

A direct approach involves using halogenated starting materials. A variation of the Prins cyclization uses 3-chlorohomoallylic alcohols and aldehydes with a perrhenic acid catalyst to directly synthesize cis-2,6-disubstituted tetrahydropyran-4-ones. rsc.org Similarly, silyl-Prins cyclizations of vinylsilyl alcohols can be directed towards the formation of polysubstituted halogenated tetrahydropyrans by selecting the appropriate Lewis acid. uva.es

Substitution reactions on pre-formed tetrahydropyran rings can also introduce halogens. For instance, reactions of tetrahydropyran acetals bearing a fluorine atom adjacent to the acetal (B89532) carbon can undergo highly stereoselective substitution to give 1,2-cis products, whereas chlorine- and bromine-substituted acetals tend to yield 1,2-trans products. acs.org This stereochemical outcome is influenced by the conformational preferences of the intermediate oxocarbenium ions, which are dictated by hyperconjugative effects. acs.org

Method Starting Materials Reagents/Catalyst Product Notes
Halo-Prins CyclizationHomoallylic alcohol, AldehydeNiobium(V) chloride or [bmin]Cl·AlCl₃4-Chlorotetrahydropyran derivativesTrapping of oxocarbenium ion with chloride.
Prins Cyclization3-Chlorohomoallylic alcohol, AldehydePerrhenic acidcis-2,6-disubstituted tetrahydropyran-4-oneDirect synthesis from chlorinated precursor. rsc.org
Silyl-Prins CyclizationVinylsilyl alcohol, AldehydeLewis AcidPolysubstituted halogenated tetrahydropyranOutcome is dependent on the choice of Lewis acid. uva.es
Nucleophilic SubstitutionHalogenated tetrahydropyran acetalπ-nucleophile (e.g., allylic silane)Substituted tetrahydropyranStereoselectivity depends on the halogen (Cl gives trans-product). acs.org

Introduction of Alkyl Substituents (Ethyl Group) on the Tetrahydro-2H-Pyran Ring

The introduction of an ethyl group at the C2 position of the tetrahydropyran ring is another crucial transformation. This can be achieved either during the ring formation process or by alkylation of a pre-existing pyran system.

The Prins cyclization is a powerful acid-catalyzed reaction between an alkene and an aldehyde that can be used to construct the tetrahydropyran ring with simultaneous introduction of substituents. acs.org By carefully selecting the starting homoallylic alcohol and aldehyde, it is possible to create multiple new stereocenters in a single step. acs.org

Organocatalytic cascade reactions provide another avenue for the synthesis of highly functionalized tetrahydropyrans. nih.govacs.org For example, a Michael/Henry/ketalization sequence can be employed to construct tetrahydropyrans with multiple contiguous stereocenters in good yields and high enantiomeric excesses. nih.govacs.org

Achieving stereocontrol during alkylation is critical. Intramolecular reactions are often employed to enhance stereoselectivity. For instance, an intramolecular allylation of a (Z)-allylsilane onto an aldehyde under Brønsted acid activation can produce 2,4,5-trisubstituted tetrahydropyrans with high stereocontrol.

Acid-mediated cyclization of allylsilyl alcohols offers an efficient and highly stereoselective route to polysubstituted tetrahydropyrans, including those with a quaternary center at the C2 position. uva.es This method has been shown to produce the desired products in good yields and with excellent diastereoselectivities. uva.es

The following table summarizes selected stereocontrolled alkylation strategies.

MethodKey ReactantsNoteworthy Features
Prins CyclizationHomoallylic alcohol, aldehydeCreation of multiple stereocenters in one pot. acs.org
Organocatalytic Cascadeβ-keto esters, nitroalkenes, ynalsHigh enantiomeric and diastereomeric ratios. nih.govacs.org
Intramolecular Allylation(Z)-allylsilane with an aldehydeHigh stereocontrol.
Acid-mediated CyclizationAllylsilyl alcoholsForms quaternary centers with high diastereoselectivity. uva.es

Advanced Catalytic Approaches in Tetrahydro-2H-Pyran Synthesis

Modern catalytic methods have significantly advanced the synthesis of complex tetrahydropyran systems, offering milder reaction conditions and improved selectivity.

Palladium catalysis has proven to be a versatile tool for the construction of functionalized tetrahydropyrans. acs.org Palladium(II)-catalyzed intramolecular cyclization of ζ-hydroxy-α,β-unsaturated alcohols can proceed stereospecifically to yield tetrahydropyran derivatives. acs.org This process can involve a 1,3-chirality transfer, allowing for the creation of new stereogenic centers with high diastereoselectivity. acs.org

Palladium-catalyzed oxidative Heck redox-relay strategies have been developed for the synthesis of 2,6-trans-tetrahydropyrans. nih.govacs.org This method involves the stereoselective formation of a new C-C bond, followed by migration of the palladium catalyst along an alkyl chain. nih.govacs.org

Furthermore, domino palladium-catalyzed cyclization-carbonylation-hydroxylation reactions of hexenols provide a diastereoselective route to 2,6-cis-tetrahydropyranyl acetic acids, which are valuable intermediates in the synthesis of natural products. researchgate.net

Below is a table of exemplary palladium-catalyzed reactions for tetrahydropyran synthesis.

Reaction TypeCatalyst SystemSubstrateProduct
Intramolecular CyclizationPdCl₂(MeCN)₂non-3-ene-2,8-diols2,6-disubstituted tetrahydropyrans acs.org
Oxidative Heck Redox-RelayPalladium(II) acetate (B1210297)Acyclic alkenol systems2,6-trans-tetrahydropyrans nih.govacs.org
Domino Cyclization/CarbonylationPdCl₂, CuCl₂Hexenols2,6-cis-tetrahydropyranyl acetic acids researchgate.net

Pyridinium Chlorochromate (PCC)-Catalyzed Oxidative Transformations in Pyran Chemistry

Pyridinium chlorochromate (PCC) is a well-established reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. While its primary role is in alcohol oxidation, PCC has also been employed in oxidative transformations that lead to the formation or modification of pyran and related heterocyclic systems. These reactions often involve the oxidation of a strategically placed hydroxyl group, which can then trigger or participate in cyclization or rearrangement reactions to form the pyran ring.

One notable application involves an iterative C-H oxidation sequence for the synthesis of polyoxidized motifs, including pyrans. nih.gov In this approach, a homoallylic alcohol can be first oxidized to the corresponding aldehyde using PCC. This aldehyde can then undergo further transformations, such as an Ireland-Claisen rearrangement of a derived dioxanone, to ultimately furnish a dihydropyran skeleton. nih.gov This strategy highlights the utility of PCC in setting the stage for subsequent ring-forming events.

In a more direct involvement of PCC in the modification of a related heterocyclic system, a novel PCC-catalyzed process was discovered where an α-bromomethyl-tetrahydrofuran bond was oxidatively cleaved to yield a γ-lactone functionality. researchgate.net This demonstrates the potential of PCC to induce complex transformations in cyclic ethers, which could be conceptually extended to the synthesis or modification of pyran rings under specific substrate control. The reaction of various tetrahydrofuran methanol derivatives with PCC has also been shown to lead to the formation of the corresponding γ-butyrolactones, indicating a ring contraction process. researchgate.net

Phosphine-Catalyzed Annulations for Pyran Ring Systems

Phosphine-catalyzed annulation reactions have emerged as a powerful tool for the construction of various heterocyclic systems, including dihydropyrans. These reactions often proceed through a [4+2] cycloaddition pathway, where the phosphine catalyst activates one of the substrates to generate a reactive intermediate that then engages with a reaction partner to form the six-membered ring.

A highly enantioselective synthesis of 3,4-dihydropyrans has been developed through a phosphine-catalyzed [4+2] annulation of allenones and β,γ-unsaturated α-keto esters. acs.orgnih.gov In this methodology, an l-threonine-derived bifunctional phosphine serves as the catalyst, activating the allene ketone as a C2 synthon to react with the β,γ-unsaturated α-keto ester, which acts as the C4 synthon. This approach affords highly functionalized dihydropyrans in excellent yields and with exceptional enantioselectivities. acs.orgnih.gov

The scope of this phosphine-catalyzed [4+2] annulation has been explored with various substrates, demonstrating its versatility in accessing a range of dihydropyran derivatives. The reaction tolerates a variety of substituents on both the allenone and the α-keto ester components.

EntryAllenone (R1)β,γ-Unsaturated α-Keto Ester (R2)Yield (%)ee (%)
1PhenylEthyl95>99
24-MethylphenylEthyl92>99
34-BromophenylEthyl96>99
42-NaphthylEthyl94>99
5PhenylBenzyl93>99

Table 1: Examples of Phosphine-Catalyzed [4+2] Annulation for the Synthesis of 3,4-Dihydropyrans. Data sourced from Yao et al. (2015). nih.gov

Furthermore, phosphine catalysis has been utilized in the annulation of methyl allenoate with aromatic aldehydes to form 6-aryl-4-methoxy-5,6-dihydro-2-pyrones. nih.gov This reaction highlights the ability of phosphines to mediate the formation of dihydropyrone structures, which are also valuable precursors and structural motifs.

Multi-Component Reactions for Tetrahydro-2H-Pyran Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of tetrahydro-2H-pyran derivatives, often proceeding through a domino sequence of reactions.

The Prins cyclization is a classic and powerful method for the construction of tetrahydropyran rings and can be performed as a multi-component reaction. nih.govnih.govbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The resulting oxocarbenium ion is then trapped by the internal alkene to form the tetrahydropyran ring. This strategy has been successfully applied to the synthesis of substituted spirocyclic tetrahydropyranyl mesylates and tosylates in good yields. nih.gov

Another versatile MCR for the synthesis of tetrahydro[b]pyran derivatives involves the one-pot reaction of an aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound such as dimedone. nih.govbhu.ac.insamipubco.com This reaction can be catalyzed by a variety of catalysts, including nano-SnO2 and copper-doped iron tartarate, often under environmentally benign conditions. bhu.ac.insamipubco.com The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

EntryAldehyde1,3-Dicarbonyl CompoundCatalystYield (%)
14-ChlorobenzaldehydeDimedoneCuFe2(C4H4O6)3·6H2O95
24-NitrobenzaldehydeDimedoneCuFe2(C4H4O6)3·6H2O92
3BenzaldehydeDimedonenano-SnO294
44-MethylbenzaldehydeDimedonenano-SnO292

Table 2: Examples of Multi-Component Reactions for the Synthesis of Tetrahydro[b]pyran Derivatives. Data sourced from various studies. bhu.ac.insamipubco.com

Chemoenzymatic Synthesis and Biosynthetic Pathways of Tetrahydropyran Derivatives

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to provide efficient routes to enantiomerically pure compounds. Lipases are frequently employed enzymes in organic synthesis, particularly for the kinetic resolution of racemic alcohols and esters, which can be key intermediates in the synthesis of chiral tetrahydropyran derivatives. mdpi.comthieme-connect.comnih.govmdpi.com

An example of a lipase-catalyzed kinetic resolution is the synthesis of enantiomerically pure σ ligands with a 2-benzopyran structure. nih.gov In this process, a racemic alcohol precursor is subjected to enzymatic acylation, leading to the separation of the two enantiomers, one as the acylated product and the other as the unreacted alcohol, both with high enantiomeric excess. These enantiopure intermediates can then be converted to the final tetrahydropyran-containing targets.

The biosynthesis of tetrahydropyran-containing natural products in nature often involves enzymatic cyclization reactions. nih.gov One of the common strategies is the endo-selective intramolecular epoxide ring opening (IERO) of 4,5-epoxy-alcohols. nih.gov This process is a key step in the biosynthesis of many polyether natural products. Nature utilizes enzymes to control the stereochemistry of the epoxide opening, leading to the formation of the tetrahydropyran ring with specific stereochemical configurations. Other biosynthetic pathways to tetrahydropyrans include oxa-Michael conjugate additions and modifications of hemiacetals. nih.gov

Reaction Mechanisms and Reactivity of 3 Chloro 2 Ethyltetrahydro 2h Pyran and Its Derivatives

Mechanistic Investigations of Tetrahydro-2H-Pyran Forming Reactions

The formation of the tetrahydropyran (B127337) ring is a key step in the synthesis of 3-chloro-2-ethyltetrahydro-2H-pyran and related compounds. Various catalytic systems have been developed to facilitate this cyclization, and the stereochemistry of the starting materials can significantly influence the reaction outcome.

The synthesis of tetrahydropyran rings often involves catalyzed cyclization reactions. For instance, the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is a powerful method for constructing the tetrahydropyran skeleton. researchgate.net The mechanism typically proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by the internal nucleophile (the hydroxyl group) to form the ring. researchgate.net Various Lewis acids, such as indium(III) triflate (In(OTf)₃) and niobium(V) chloride, have been employed to catalyze these reactions. organic-chemistry.org

Another approach involves the palladium(II)/bis-sulfoxide catalyzed C-H activation of alcohols, which allows for the synthesis of pyran motifs. Mechanistic studies suggest that this reaction proceeds via an initial C-H activation followed by an inner-sphere functionalization pathway. organic-chemistry.org Gold(I) catalysts have also been shown to be effective in the intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes to form oxygen heterocycles, including tetrahydropyrans. organic-chemistry.org

A base-promoted domino reaction has been developed for the synthesis of 2H-pyranone derivatives. The proposed mechanism involves the nucleophilic attack of malononitrile (B47326) at the β-carbon of an α,β-unsaturated ketone, followed by intramolecular O-cyclization to form the pyran ring. acs.org

Table 1: Catalysts for Tetrahydro-2H-Pyran Formation

Catalyst SystemReaction TypeProposed Intermediate
In(OTf)₃(3,5) Oxonium-ene type cyclizationOxonium ion
Pd(II)/bis-sulfoxideC-H activation/cyclizationInner-sphere palladium complex
Gold(I)Intramolecular hydroalkoxylationGold-alkoxide
Powdered KOHDomino reactionEnolate/iminopyran
Niobium(V) chloridePrins cyclizationOxocarbenium ion

The stereochemistry of the starting materials can have a profound impact on the stereochemical outcome of tetrahydropyran-forming reactions. For instance, the gold(I)-catalyzed cyclization of chiral monoallylic diols is highly stereoselective, with the olefin geometry of the substrate dictating the enantiomeric product formed. organic-chemistry.org This high degree of chirality transfer suggests a formal Sₙ2′ reaction mechanism. organic-chemistry.org

In the context of nucleophilic substitutions on tetrahydropyran acetals, the stereochemistry of the resulting product is influenced by the nature of the halogen substituent. Tetrahydropyran acetals with a fluorine atom adjacent to the acetal (B89532) carbon tend to yield 1,2-cis products, while those with chlorine or bromine substituents give 1,2-trans products. nih.gov This difference is attributed to the conformational preferences of the intermediate oxocarbenium ion, which are governed by hyperconjugative effects. nih.gov

An iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted tetrahydropyrans allows for the isolation of the more stable cis-isomers in enriched mixtures, highlighting the thermodynamic control over stereoselectivity in certain systems. organic-chemistry.org

Reactivity of the Chlorinated Tetrahydro-2H-Pyran Moiety

The presence of a chlorine atom on the tetrahydropyran ring introduces a site of reactivity that can be exploited for further functionalization. The reactivity of this chlorinated carbon is influenced by the electronic effects of the pyran ring and the steric hindrance imposed by the ethyl group.

The carbon atom bearing the chlorine substituent is electrophilic and thus susceptible to attack by nucleophiles. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions. The choice of solvent plays a critical role in determining the reaction pathway. Polar solvents tend to favor the formation of Sₙ1 products by stabilizing the carbocation intermediate, while nonpolar solvents favor the Sₙ2 mechanism. nyu.eduacs.org Trichloroethylene has been identified as a particularly effective nonpolar solvent for promoting Sₙ2 reactions in C- and O-glycosylations of tetrahydropyran acetals. nyu.eduacs.org

The nature of the nucleophile also affects the reactivity and stereoselectivity of these substitution reactions. nih.gov In reactions of chlorine-substituted tetrahydropyran acetals, as the reactivity of the nucleophile increases, the diastereoselectivity tends to decrease. nih.gov

Under certain conditions, particularly in the presence of a strong base, this compound can undergo elimination reactions to form an unsaturated pyran derivative. The regioselectivity of this elimination will depend on the accessibility of the protons on the adjacent carbon atoms.

Ring-opening reactions of the tetrahydropyran ring can also occur, often driven by the release of ring strain or through specific reaction pathways. For example, partially saturated 2-pyrone molecules in aqueous conditions can undergo direct ring-opening and decarboxylation via a retro-Diels-Alder reaction. researchgate.net While not directly involving a chlorinated pyran, this illustrates a potential reactivity pathway for the pyran ring system. The oxidation of tetrahydropyran can also lead to ring-opening products. nsf.gov

The chlorine substituent on the tetrahydropyran ring can be removed through reductive dehalogenation. A common reagent for this transformation is tributyltin hydride, often used with an initiator like 2,2′-azobisisobutyronitrile (AIBN). thieme-connect.de This radical-mediated reaction replaces the carbon-chlorine bond with a carbon-hydrogen bond. thieme-connect.de Other reducing agents, such as alkali metals (e.g., lithium or sodium) in an alcohol solvent, can also be employed for the reductive dechlorination of chlorinated cyclic compounds. thieme-connect.de

Transformations of the Ethyl Group on the Tetrahydro-2H-Pyran Ring

The ethyl group at the C2 position of the this compound ring, while generally stable, can undergo a variety of chemical transformations. These reactions often require specific reagents and conditions to overcome the inherent stability of the alkyl chain and to achieve selective functionalization. The presence of the adjacent chlorine atom and the ring oxygen can influence the reactivity of the ethyl group through inductive and steric effects.

Research into the functionalization of alkyl chains on tetrahydropyran rings is often driven by the desire to synthesize complex natural products and their analogues. While direct transformations on the ethyl group of this compound are not extensively documented in readily available literature, general principles of alkyl group reactivity can be applied. Potential transformations could include:

Oxidation: Selective oxidation of the ethyl group could lead to the formation of a hydroxyl group, a ketone, or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially cleave the ethyl group or lead to over-oxidation. More controlled oxidation to an alcohol might be achievable using specific reagents that allow for selective C-H bond activation.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the ethyl group, likely at the methylene (B1212753) position due to the stability of the resulting secondary radical. This would create a new chiral center and further functionalize the molecule for subsequent reactions.

Metal-catalyzed C-H Activation: Modern synthetic methods involving transition metal catalysts could enable the direct functionalization of the C-H bonds of the ethyl group. This approach offers a powerful tool for introducing a wide range of functional groups in a regio- and stereoselective manner.

It is important to note that the presence of the chlorine atom at C3 would likely influence the regioselectivity of these reactions. The electron-withdrawing nature of the chlorine atom could affect the reactivity of the adjacent C-H bonds of the ethyl group.

Stereochemical Control and Diastereoselectivity in Reactions of this compound

The stereochemical outcome of reactions involving this compound is of paramount importance, as the molecule contains at least two stereocenters (at C2 and C3). Any reaction at the ethyl group or elsewhere on the ring must consider the influence of these existing stereocenters on the formation of new ones. The principles of diastereoselectivity are central to controlling the three-dimensional arrangement of atoms in the products.

The synthesis of substituted tetrahydropyrans with high diastereoselectivity is a well-established area of research, often employing strategies that set the desired stereochemistry during the ring-forming step. For instance, methods like the Prins cyclization and indium trichloride-mediated cyclizations have been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivities. nih.govacs.org In these reactions, the stereochemistry of the starting materials, such as homoallylic alcohols, can directly correlate with the stereochemistry of the final tetrahydropyran product. nih.gov

When considering reactions on a pre-existing this compound ring, the conformational preference of the ring will play a crucial role in determining the facial selectivity of an approaching reagent. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The substituents at C2 and C3 will preferentially occupy equatorial positions to reduce 1,3-diaxial interactions.

The diastereoselectivity of reactions at the ethyl group would be influenced by the steric hindrance imposed by the rest of the molecule. For example, a reagent approaching the ethyl group would be directed to the less hindered face, leading to the preferential formation of one diastereomer over the other. The chlorine atom at C3, depending on its stereochemical orientation (cis or trans to the ethyl group), would significantly impact the steric environment around the C2 substituent.

Furthermore, intramolecular reactions, where a functional group on the ethyl chain reacts with another part of the molecule, would be highly dependent on the stereochemical relationship between the reacting centers. The ability to form a stable transition state, often a chair-like conformation, would dictate the feasibility and the stereochemical outcome of such cyclizations.

While specific data on the diastereoselective reactions of the ethyl group in this compound is scarce, the general principles of stereocontrol in cyclic systems provide a framework for predicting and understanding the outcomes of such transformations. The development of highly diastereoselective reactions for the modification of this and similar substituted tetrahydropyrans remains an active area of synthetic organic chemistry, driven by the need for stereochemically pure compounds for various applications.

Computational Chemistry and Theoretical Studies on 3 Chloro 2 Ethyltetrahydro 2h Pyran

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 3-Chloro-2-ethyltetrahydro-2H-pyran. These calculations solve approximations of the Schrödinger equation to determine molecular properties such as geometry, energy levels, and electron distribution.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT methods like B3LYP with a basis set such as 6-311+G* are commonly used to optimize molecular geometry and calculate key electronic parameters. nih.gov The calculations would typically be performed in the gas phase or with a solvent model to simulate solution-phase behavior. nottingham.ac.uk

Structural Properties: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, key parameters of interest include the C-Cl, C-O, and C-C bond lengths, which are influenced by the electronic effects of the substituents.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity. In halogenated compounds, the LUMO is often associated with the σ* orbital of the carbon-halogen bond, indicating its role as an electrophilic site. nih.gov

Table 1: Predicted Molecular Properties of this compound using DFT Note: These are illustrative values based on typical results for similar halogenated tetrahydropyrans and have not been derived from a specific experimental study on this exact molecule.

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy ~ -9.5 eVIndicates the energy of the most available electrons, likely localized on the oxygen or chlorine atoms.
LUMO Energy ~ +1.2 eVRepresents the energy of the lowest energy empty orbital, likely the C-Cl σ* antibonding orbital.
HOMO-LUMO Gap ~ 10.7 eVA large gap suggests high kinetic stability under standard conditions. nih.gov
Dipole Moment ~ 2.5 - 3.0 DArises from the electronegative oxygen and chlorine atoms, influencing solubility and intermolecular interactions.
C-Cl Bond Length ~ 1.80 ÅA standard length for a chloroalkane, which can be elongated in transition states.
C-O Bond Lengths ~ 1.43 ÅTypical for an ether linkage within a saturated ring.

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. rsc.org An MD simulation for this compound would involve placing the molecule in a simulated box, often with solvent molecules, and calculating the forces between atoms using a force field (a set of classical mechanics equations). nih.gov

MD simulations are invaluable for:

Conformational Sampling: Exploring the different chair and boat conformations and the transitions between them.

Solvation Effects: Understanding how solvent molecules arrange around the solute and influence its conformation and reactivity.

Transport Properties: Predicting properties like diffusion coefficients in various media.

For a molecule with multiple conformers, MD can reveal the population distribution of each state and the energy barriers for interconversion, providing a dynamic view that complements static DFT calculations. researchgate.net

Conformational Analysis of Tetrahydro-2H-Pyran Rings with Substituents

The tetrahydropyran (B127337) (THP) ring typically adopts a low-energy chair conformation, similar to cyclohexane. The introduction of substituents at the C2 and C3 positions, as in this compound, leads to several possible diastereomers and conformers.

The primary consideration is the axial versus equatorial placement of the ethyl and chloro groups. Generally, bulky substituents prefer the equatorial position to minimize steric strain (1,3-diaxial interactions). Therefore, the most stable chair conformation is expected to have the ethyl group in an equatorial position. The position of the chlorine atom is more complex due to the influence of the anomeric effect, where an electronegative substituent at C2 or C3 may prefer an axial orientation due to stabilizing orbital interactions (n_O -> σ*_C-Cl).

Table 2: Relative Energies of Possible Chair Conformations for trans-3-Chloro-2-ethyltetrahydro-2H-pyran Note: This table presents a qualitative analysis based on established principles of conformational analysis. Exact energy differences would require specific calculations.

Conformation (Ethyl, Chloro)Key InteractionsPredicted Relative Stability
Diequatorial (e,e) Sterically favored. Minimizes 1,3-diaxial strain.Most Stable
Diaxial (a,a) High steric strain from both axial groups.Least Stable
Axial, Equatorial (a,e) Steric strain from the axial ethyl group.Intermediate
Equatorial, Axial (e,a) Potential anomeric stabilization vs. steric strain.Intermediate, likely more stable than (a,e)

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are instrumental in mapping the entire energy landscape of a chemical reaction. rsc.org For this compound, this involves identifying the structures of reactants, transition states (TS), intermediates, and products.

A common reaction for halogenated ethers is nucleophilic substitution. By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict reaction rates and understand how substituents influence reactivity. mdpi.com For example, a computational study of an Sₙ2 reaction at the C3 position would model the approach of a nucleophile and the departure of the chloride ion, revealing whether the mechanism is concerted and identifying the geometry of the pentacoordinate transition state.

Prediction of Chemical Transformations and Selectivity

Beyond mechanism elucidation, computational chemistry can predict the outcomes of reactions. By comparing the activation energies for different possible reaction pathways, one can predict which product will be formed preferentially (kinetic control) or which product is the most stable (thermodynamic control).

For this compound, potential transformations include:

Nucleophilic Substitution: At the C3 position, displacing the chloride.

Elimination: Formation of a double bond within the ring via an E2 mechanism.

Ring Opening: Under acidic conditions, protonation of the ether oxygen followed by cleavage.

DFT calculations can determine the activation barriers for each of these pathways, predicting the selectivity under different reaction conditions (e.g., choice of base, solvent, temperature). nottingham.ac.uk

Structure-Reactivity Relationship Studies of Halogenated Tetrahydropyrans

Structure-reactivity studies aim to understand how changes in molecular structure affect chemical reactivity. For halogenated tetrahydropyrans, computational approaches allow for systematic investigation by varying the halogen (F, Cl, Br, I) or the position and nature of other substituents. nih.gov

Key findings from such studies on analogous systems indicate:

Halogen Identity: Reactivity in nucleophilic substitution often follows the trend I > Br > Cl > F, corresponding to the C-X bond strength and the stability of the leaving group.

Stereoelectronic Effects: The orientation of the C-Cl bond (axial vs. equatorial) drastically affects reactivity. An axial chloride often shows enhanced reactivity in elimination reactions and substitutions involving neighboring group participation due to better orbital alignment.

Influence of Adjacent Groups: The ethyl group at C2 can sterically hinder the approach of a nucleophile to the C3 position, potentially slowing down the reaction compared to a less substituted pyran. nih.gov

These computational insights are crucial for designing synthetic routes and for understanding the behavior of complex halogenated molecules in chemical and biological systems. rsc.org

Applications of 3 Chloro 2 Ethyltetrahydro 2h Pyran in Advanced Organic Synthesis

Utilization as Key Synthetic Intermediates in Complex Molecule Construction

The tetrahydropyran (B127337) framework is a common motif in a wide array of natural products and biologically active molecules. beilstein-journals.orgnih.govresearchgate.net The presence of a chlorine atom in 3-chloro-2-ethyltetrahydro-2H-pyran provides a handle for further functionalization, making it an attractive starting material for the synthesis of complex targets.

Precursors for Polyketide and Acetogenin (B2873293) Analogues

Polyketides and acetogenins (B1209576) are large families of natural products with diverse and potent biological activities. The synthesis of analogues of these complex molecules is a significant area of research in medicinal chemistry, often aimed at improving their therapeutic properties or simplifying their structures for easier synthesis. nih.gov While direct evidence for the use of this compound in the synthesis of specific polyketide or acetogenin analogues is not extensively documented in the provided search results, its structural features align with the building blocks commonly employed in such syntheses. The tetrahydropyran core is a recurring structural unit in many polyketide-derived natural products. The ethyl and chloro substituents on the pyran ring offer opportunities for chain elongation and functional group manipulation, which are key steps in the assembly of polyketide chains. The development of synthetic strategies for creating analogues of complex natural products often involves the use of versatile, functionalized building blocks to allow for the systematic variation of the molecule's structure. nih.gov

Building Blocks for Chiral Scaffolds

Chirality is a fundamental aspect of molecular recognition in biological systems. The synthesis of enantiomerically pure compounds is therefore a critical endeavor in drug discovery and development. nih.gov this compound possesses a chiral center, making it a valuable chiral building block for the synthesis of stereochemically defined molecules. The enantiomeric forms of functionalized tetrahydropyrans can serve as versatile starting materials for the stereoselective synthesis of natural products and other chiral targets. mdpi.com The development of synthetic routes to access enantiomerically pure chiral building blocks is a key focus in organic synthesis. nih.gov

Synthetic Transformations into Diverse Heterocyclic Systems

The reactivity of the chlorine atom and the inherent functionality of the tetrahydropyran ring allow for the transformation of this compound into a variety of other heterocyclic systems. Such transformations are a cornerstone of synthetic chemistry, enabling the creation of novel molecular frameworks with potentially unique biological activities. nih.gov Pyran derivatives, in general, are recognized as powerful building blocks for the construction of a wide range of heterocyclic compounds through rearrangement and cyclization reactions. researchgate.netresearchgate.net For instance, reactions involving the displacement of the chloro group by various nucleophiles can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of fused and spirocyclic heterocyclic systems. nih.gov

Role in the Development of New Synthetic Methodologies

The exploration of the reactivity of functionalized molecules like this compound often leads to the discovery and development of new synthetic methodologies. The unique combination of a tetrahydropyran ring and a reactive chloro substituent can be exploited in novel reaction pathways. For example, the reaction of 3,4-dihydro-2H-pyran with oxalyl chloride can lead to the formation of unexpected bicyclic products, highlighting the potential for discovering new transformations. researchgate.net The development of efficient and selective methods for the synthesis of functionalized pyrans and their subsequent transformations is an active area of research. beilstein-journals.orgresearchgate.netorganic-chemistry.org

Stereospecific and Stereoselective Applications in Target-Oriented Synthesis

The stereochemistry of this compound is a key feature that can be exploited in stereospecific and stereoselective synthesis. In a stereospecific reaction, the stereochemistry of the starting material directly determines the stereochemistry of the product. In stereoselective reactions, one stereoisomer is formed preferentially over others. The use of chiral building blocks like this compound is a powerful strategy for controlling the stereochemical outcome of a synthesis. mdpi.com For instance, the synthesis of halogenated pyran analogues of sugars has been achieved with high stereocontrol, demonstrating the ability to manipulate the stereochemistry of the pyran ring. beilstein-journals.org The development of diastereoselective approaches for the synthesis of functionalized pyrans further underscores the importance of stereocontrol in this area of chemistry. beilstein-journals.org

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for 3-Chloro-2-ethyltetrahydro-2H-Pyran

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern organic chemistry. Future research will likely focus on greener routes to this compound, moving away from traditional methods that may involve hazardous reagents or produce significant waste.

Key areas of development include:

Biocatalysis: The use of enzymes to catalyze the synthesis of halogenated cyclic ethers offers high selectivity and mild reaction conditions. Future work could explore the use of halohydrin dehalogenases or other engineered enzymes for the stereoselective synthesis of specific isomers of this compound.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and pressure, leading to improved yields and safety, especially for exothermic reactions. nih.govpharmafeatures.com The synthesis of this compound could be adapted to a flow process, allowing for safer handling of reagents and easier scalability. nih.govpharmafeatures.com This technique also allows for reactions to be conducted at temperatures above the solvent's boiling point by applying pressure, which can accelerate reaction rates. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. illinois.edumicrosoft.com Designing an MCR to construct the this compound core would be a significant advancement in its sustainable production. illinois.edumicrosoft.comacs.org

Green Catalysts: The exploration of heterogeneous and reusable catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, can reduce waste and catalyst costs. illinois.edumicrosoft.com For instance, ammonium (B1175870) acetate (B1210297) has been used as a green catalyst for the synthesis of fused pyrano[2,3-b]pyrans. fnasjournals.com

Synthesis StrategyPotential Advantages for this compound
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact.
Flow Chemistry Enhanced safety, improved yield and scalability, precise control over reaction parameters. nih.govpharmafeatures.com
Multicomponent Reactions High atom economy, reduced number of synthetic steps, increased efficiency. illinois.edumicrosoft.comacs.org
Green Catalysts Reusability, reduced waste, lower cost, environmentally benign. illinois.edumicrosoft.comfnasjournals.com

Exploration of New Catalytic Systems for Functionalization of Tetrahydropyrans

The functionalization of the tetrahydropyran (B127337) ring is crucial for creating diverse derivatives. While the chlorine atom in this compound provides a handle for nucleophilic substitution, direct catalytic functionalization of the C-H bonds of the THP ring offers a more versatile approach to novel analogues.

Emerging research in this area includes:

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups into otherwise inert C-H bonds. digitellinc.comdigitellinc.com Iridium, rhodium, and palladium catalysts have shown promise in the C-H functionalization of cyclic ethers. fnasjournals.comdigitellinc.comdigitellinc.com Applying these systems to this compound could allow for the introduction of aryl, alkyl, or other functional groups at various positions on the ring, leading to a wide array of new compounds.

Photoredox Catalysis: Visible-light photoredox catalysis enables the generation of radical intermediates under mild conditions, which can then participate in a variety of bond-forming reactions. acs.org This approach could be used to functionalize the tetrahydropyran ring or to perform reactions at the ethyl or chloro-substituted positions. acs.org The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, offers unique opportunities for novel transformations. microsoft.com

Cross-Coupling Reactions: The chlorine atom at the 3-position can be utilized in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. chemai.ioscirp.org Future research could focus on developing more efficient and substrate-tolerant catalytic systems for these transformations on the this compound core.

Catalytic SystemPotential Application for this compound
C-H Activation Direct introduction of functional groups at various positions on the THP ring. fnasjournals.comdigitellinc.comdigitellinc.com
Photoredox Catalysis Mild functionalization of the ring and substituents via radical intermediates. microsoft.comacs.org
Cross-Coupling Reactions Formation of C-C and C-heteroatom bonds at the C3 position. chemai.ioscirp.org

Advanced Spectroscopic and Analytical Techniques for In-depth Characterization

A thorough understanding of the three-dimensional structure and conformational preferences of this compound and its derivatives is essential for understanding their reactivity and biological activity. Advanced spectroscopic and analytical techniques will play a crucial role in this endeavor.

Key techniques for future research include:

Multidimensional NMR Spectroscopy: Advanced NMR techniques such as COSY, HSQC, HMBC, and NOESY will be indispensable for the unambiguous assignment of all proton and carbon signals and for determining the relative stereochemistry of the substituents. chemai.io NOESY experiments, in particular, can provide information about the spatial proximity of atoms, which is crucial for conformational analysis. chemai.io

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental compositions. mdpi.com Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can provide valuable structural information. digitellinc.com

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including absolute stereochemistry. acs.org This information is invaluable for validating computational models and understanding intermolecular interactions in the solid state. acs.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the conformational preferences, vibrational frequencies, and NMR chemical shifts of different isomers of this compound. scirp.org This can aid in the interpretation of experimental data and provide insights into the molecule's reactivity. scirp.org

TechniqueInformation Gained for this compound
Multidimensional NMR Connectivity, relative stereochemistry, and conformational preferences. chemai.io
High-Resolution Mass Spectrometry Elemental composition and fragmentation patterns for structural elucidation. digitellinc.commdpi.com
X-ray Crystallography Definitive 3D structure and absolute stereochemistry. acs.org
Computational Chemistry Predicted conformations, spectroscopic data, and reactivity insights. scirp.org

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Pathways

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize organic synthesis by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes.

Future applications in the context of this compound include:

Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the reactivity of specific functional groups in a molecule. nih.govfnasjournals.com For this compound, this could involve predicting the regioselectivity and stereoselectivity of reactions at the chlorine-bearing carbon, the ethyl group, or the C-H bonds of the ring. nih.govfnasjournals.com

Retrosynthesis: AI-powered retrosynthesis tools can propose synthetic pathways for complex molecules by working backward from the target to commercially available starting materials. illinois.educhemai.ionih.gov These tools could be used to design more efficient and innovative syntheses of this compound and its derivatives. illinois.educhemai.ionih.gov

Reaction Condition Optimization: ML algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation, saving significant time and resources in the laboratory. acs.orgresearchgate.net

AI/ML ApplicationPotential Impact on this compound Research
Reactivity Prediction Accurate prediction of reaction outcomes, guiding experimental design. nih.govfnasjournals.com
Retrosynthesis Design of efficient and novel synthetic routes to the target compound and its derivatives. illinois.educhemai.ionih.gov
Condition Optimization Rapid identification of optimal reaction conditions, accelerating research. acs.orgresearchgate.net

Unexplored Transformations and Derivatizations of the Chlorinated Ethyltetrahydropyran Core

The unique combination of a chlorine atom, an ethyl group, and a tetrahydropyran ring in this compound opens the door to a wide range of unexplored chemical transformations and derivatizations.

Future research could focus on:

Ring-Opening Reactions: The tetrahydropyran ring can be opened under specific conditions to yield functionalized acyclic compounds. Catalytic ring-opening cross-coupling reactions, for example, can provide access to complex acyclic structures with controlled stereochemistry. illinois.edu

Derivatization of the Ethyl Group: The ethyl group can be functionalized through various C-H activation or radical-based reactions to introduce additional complexity and functionality into the molecule.

Transformations of the Chlorine Atom: Beyond standard nucleophilic substitutions, the chlorine atom can participate in more advanced transformations, such as nickel-catalyzed reductive coupling reactions or the formation of organometallic reagents.

Synthesis of Fused and Spirocyclic Systems: The functional groups on the this compound core could be used as handles to construct fused or spirocyclic ring systems, leading to novel molecular architectures with potential applications in medicinal chemistry.

The exploration of these and other novel transformations will undoubtedly expand the synthetic utility of this compound and pave the way for the discovery of new molecules with interesting properties and functions.

Q & A

Q. What are the common synthetic routes for 3-Chloro-2-ethyltetrahydro-2H-pyran?

Methodological Answer: The synthesis of substituted tetrahydropyrans often involves catalytic cyclization or ring-closing reactions. For example:

  • Copper(II)–Bisphosphine Catalysis : Diastereoselective oligomerization using catalysts like L3 (a bisphosphine ligand) enables stereochemical control. Substituted alcohols (e.g., 3,5-dimethylhex-5-en-1-ol) can react with aldehydes or amines to form tetrahydropyran derivatives. Reaction conditions (solvent, temperature) and ligand choice critically influence yield and stereochemistry .
  • Functional Group Manipulation : Chlorination of pre-formed tetrahydropyran rings via reagents like SOCl₂ or PCl₃ may introduce the chloro substituent. Ethyl groups can be introduced via alkylation or Grignard reactions .
  • Safety Note : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and prioritize fume hoods due to volatile intermediates.

Q. How should researchers handle safety risks associated with this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles (ANSI Z87.1 standard), and lab coats. Use respiratory protection if aerosol generation is likely .
  • Emergency Protocols :
    • Eye Exposure : Immediately rinse with water for 15 minutes; remove contact lenses if present .
    • Spill Management : Absorb with inert material (e.g., vermiculite), contain in sealed containers, and dispose per local regulations .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key for confirming regiochemistry and stereochemistry. Coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons in tetrahydropyrans) and chemical shifts (δ 1.2–1.8 ppm for ethyl groups) help assign substituent positions .
  • Mass Spectrometry (EI/CI) : Fragmentation patterns (e.g., loss of Cl⁻ or ethyl groups) validate molecular weight and functional groups .
  • IR Spectroscopy : Stretching frequencies (C-Cl ~550–750 cm⁻¹; C-O ~1100 cm⁻¹) confirm bond presence .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in synthesizing this compound derivatives?

Methodological Answer:

  • Catalyst Design : Chiral bisphosphine ligands (e.g., L3 in ) induce axial chirality. Copper(II) complexes stabilize transition states, favoring specific stereoisomers. Adjusting ligand steric bulk can enhance enantiomeric excess (ee) .
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates and stabilize charged transition states.
  • Temperature Optimization : Lower temperatures (−20°C to 0°C) reduce kinetic competition, favoring thermodynamically stable diastereomers .

Q. How should researchers resolve contradictions in NMR data for tetrahydropyran derivatives?

Methodological Answer:

  • Variable Temperature (VT) NMR : Use to distinguish dynamic processes (e.g., ring puckering) from static stereochemistry.
  • 2D Techniques (COSY, NOESY) : Identify through-space correlations (NOE effects) to confirm substituent orientation. For example, NOE between axial H-2 and H-4 confirms cis-diaxial geometry .
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Q. What strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer:

  • Stepwise Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to isolate intermediates.
  • Reaction Monitoring : TLC or in-situ FTIR tracks reaction progress. For chlorination, monitor disappearance of C-OH stretches (~3200 cm⁻¹) .
  • Scale-Up Considerations : Maintain low reagent concentrations to minimize side reactions (e.g., dimerization).

Q. How are tetrahydropyran derivatives applied in drug discovery?

Methodological Answer:

  • Scaffold Design : The tetrahydropyran ring mimics sugar moieties, enhancing bioavailability. Ethyl and chloro groups modulate lipophilicity (logP) and target binding .
  • Case Study : In , a tetrahydropyran-based prodrug demonstrated improved blood-brain barrier penetration via OATP1C1 transporters.
  • Biological Assays : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus ATCC 25923) or cytotoxicity via MTT tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.